molecular formula C14H12S2 B8066400 2-Phenylsulfanylethenylsulfanylbenzene

2-Phenylsulfanylethenylsulfanylbenzene

Cat. No.: B8066400
M. Wt: 244.4 g/mol
InChI Key: UHGSEDVQATYWGI-UHFFFAOYSA-N
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Description

2-Phenylsulfanylethenylsulfanylbenzene is an organosulfur compound with the molecular formula C14H10S2. This compound features a benzene ring substituted with a phenylsulfanyl group and an ethynylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylsulfanylethenylsulfanylbenzene typically involves the reaction of phenylsulfanylbenzene with ethynylsulfanyl reagents under specific conditions. One common method is the nucleophilic substitution reaction, where phenylsulfanylbenzene reacts with ethynylsulfanyl halides in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and controlled reaction environments can help achieve higher purity and better scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylsulfanylethenylsulfanylbenzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can produce corresponding sulfanyl alkanes.

  • Substitution: Substitution reactions can yield various substituted benzene derivatives.

Scientific Research Applications

Biological Activities

Research has demonstrated that compounds related to 2-Phenylsulfanylethenylsulfanylbenzene exhibit promising biological activities:

  • Anticancer Properties : Studies have indicated that derivatives of this compound show moderate activity against various cancer cell lines, including renal and breast cancer cells. For instance, growth inhibition percentages ranged from 10.83% to 17.64% against specific cell lines . This suggests potential for further development as anticancer agents.
  • Inhibition of Biological Targets : The compound has been identified as a valuable scaffold in the design of inhibitors for specific proteins, such as those involved in cancer progression and metabolic disorders . Its sulfonamide group enhances its binding affinity to target proteins.

Applications in Drug Development

The structural attributes of this compound make it an attractive candidate for drug development:

  • Active-Based Protein Probes : The vinyl sulfone moiety is recognized for its ability to form covalent bonds with nucleophilic sites on proteins, making it useful as an active-based protein probe in biochemical research .
  • Synthetic Intermediates : As an intermediate in the synthesis of pharmaceuticals and agricultural chemicals, this compound plays a critical role in developing new therapeutic agents and agrochemicals .

Material Science Applications

The unique properties of this compound extend to material science:

  • Polymer Chemistry : The compound can be utilized in the synthesis of functional polymers with specific properties tailored for applications in coatings, adhesives, and other advanced materials.

Case Studies

Several case studies highlight the practical applications of this compound:

StudyFocusFindings
Synthesis Optimization Green ChemistryDeveloped a method using DMF without transition metals, enhancing yield and reducing waste .
Biological Activity Assessment Anticancer ResearchEvaluated against multiple cancer cell lines; showed moderate inhibition rates .
Protein Inhibition Study Drug DesignIdentified as a potent inhibitor for specific targets; potential for therapeutic use .

Mechanism of Action

The mechanism by which 2-Phenylsulfanylethenylsulfanylbenzene exerts its effects depends on the specific context of its application. In general, the compound may interact with molecular targets through its sulfur atoms, which can form strong bonds with other molecules. The exact pathways and targets involved would vary based on the specific reaction or application.

Comparison with Similar Compounds

2-Phenylsulfanylethenylsulfanylbenzene is unique due to its specific arrangement of sulfur atoms and benzene rings. Similar compounds include:

  • Benzene sulfonic acid: Contains a sulfonic acid group attached to a benzene ring.

  • Thiophene: A sulfur-containing heterocyclic compound.

  • Diphenyl sulfide: Consists of two phenyl groups attached to a sulfur atom.

These compounds share the presence of sulfur but differ in their structure and properties, making this compound distinct in its applications and reactivity.

Biological Activity

2-Phenylsulfanylethenylsulfanylbenzene, a compound characterized by its unique sulfur-containing functional groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Phenyl Groups : Contributing to hydrophobic interactions.
  • Sulfanyl Groups : Implicated in various biochemical interactions.

This compound can be represented as follows:

C13H12S3\text{C}_{13}\text{H}_{12}\text{S}_3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Therapeutic Potential

Research indicates that this compound exhibits potential therapeutic properties, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of key survival pathways.
  • Antioxidant Properties : Its ability to scavenge free radicals could provide protective effects against oxidative stress-related diseases.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the effects of this compound on human cancer cell lines. The results demonstrated:

  • Cell Viability : A significant reduction in cell viability was observed at concentrations above 10 µM.
  • Apoptosis Induction : Flow cytometry analysis indicated increased apoptotic cell populations in treated groups compared to controls.
Concentration (µM)Viability (%)Apoptotic Cells (%)
01005
107515
205040

Case Study 2: Antioxidant Activity

Another study focused on the antioxidant capabilities of the compound. Using DPPH radical scavenging assays, the following results were obtained:

Compound Concentration (µM)Scavenging Activity (%)
00
5030
10060
20085

The results indicated that higher concentrations of the compound significantly improved scavenging activity, suggesting its potential as an antioxidant agent.

Properties

IUPAC Name

2-phenylsulfanylethenylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGSEDVQATYWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC=CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342896
Record name 2-phenylsulfanylethenylsulfanylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23528-44-1
Record name 2-phenylsulfanylethenylsulfanylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(phenylthio)ethylene (cis- and trans- mixture)
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